molecular formula C15H18N4O3 B2677875 N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide CAS No. 1209620-73-4

N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide

Cat. No.: B2677875
CAS No.: 1209620-73-4
M. Wt: 302.334
InChI Key: NMNWBHWFHNGSNE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a furan ring, and a morpholine moiety

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazine-2-carboxamide core, followed by the introduction of the furan and morpholine groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction sequences.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The morpholine group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione, while reduction of the pyrazine ring produces dihydropyrazine derivatives.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan and morpholine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known anti-tubercular drug with a pyrazine ring.

    Furazolidone: An antimicrobial agent containing a furan ring.

    Morpholine derivatives: Various compounds with morpholine moieties used in medicinal chemistry.

Uniqueness

N-(2-(furan-2-yl)-2-morpholinoethyl)pyrazine-2-carboxamide is unique due to its combination of a pyrazine ring, a furan ring, and a morpholine group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-15(12-10-16-3-4-17-12)18-11-13(14-2-1-7-22-14)19-5-8-21-9-6-19/h1-4,7,10,13H,5-6,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNWBHWFHNGSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=NC=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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